Technical Guide: 2-(3-Bromophenyl)triphenylene (CAS 1313514-53-2)
Technical Guide: 2-(3-Bromophenyl)triphenylene (CAS 1313514-53-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenyl)triphenylene is a polycyclic aromatic hydrocarbon derivative that has garnered significant interest as a key intermediate in the field of organic electronics.[1] Its rigid, planar triphenylene core provides inherent thermal stability and favorable charge transport properties, while the strategically placed bromo-phenyl group offers a reactive handle for further chemical modifications. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of 2-(3-Bromophenyl)triphenylene, with a focus on its role in the development of advanced materials.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 2-(3-Bromophenyl)triphenylene is presented in Table 1. This data has been compiled from various chemical suppliers and public databases.
Table 1: Physical and Chemical Properties of 2-(3-Bromophenyl)triphenylene
| Property | Value | Reference(s) |
| CAS Number | 1313514-53-2 | [2][3][4] |
| Molecular Formula | C₂₄H₁₅Br | [2][3] |
| Molecular Weight | 383.28 g/mol | [3][4] |
| Appearance | White to yellow powder or crystals | [4] |
| Melting Point | 147.0 to 151.0 °C | [4] |
| Purity | ≥98% (GC) | [3][5] |
| Boiling Point (Predicted) | 556.4 ± 19.0 °C | [4] |
| Density (Predicted) | 1.402 ± 0.06 g/cm³ | [4] |
| Solubility | Insoluble in water. Soluble in common organic solvents. | [6] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3][4] |
Table 2: Computational Data for 2-(3-Bromophenyl)triphenylene
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 0 Ų | [3] |
| LogP (Predicted) | 7.5757 | [3] |
| Hydrogen Bond Acceptors | 0 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Purification
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and aryl boronic acids or esters. For the synthesis of a 2-aryltriphenylene derivative, this would typically involve the coupling of a bromotriphenylene derivative with a phenylboronic acid, or a triphenylene boronic acid with a bromo-benzene derivative.
General Experimental Protocol (Adapted from similar syntheses): [7][8][9][10][11]
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Reactant Preparation: In an inert atmosphere (e.g., under argon or nitrogen), a reaction flask is charged with the aryl halide (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water) is added to the flask.
-
Catalyst Addition: A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), 1-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, SPhos, or XPhos) are added to the reaction mixture.
-
Reaction Execution: The mixture is heated to a temperature between 80-120 °C and stirred for 12-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the organic layer is extracted with a suitable solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure substituted triphenylene.
Nickel-Mediated Yamamoto Coupling
The Yamamoto coupling is an effective method for the synthesis of symmetric biaryls and can be applied to the cyclotrimerization of o-dihaloarenes to form triphenylenes. This method is particularly useful for the synthesis of electron-deficient triphenylene derivatives.[12][13][14][15][16]
General Experimental Protocol (Adapted from similar syntheses): [12][13][17]
-
Catalyst Preparation: In a glovebox, an oven-dried flask is charged with bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.25-3.0 eq.), 2,2'-bipyridine (bpy) (1.25-3.0 eq.), and 1,5-cyclooctadiene (COD) (2.0-3.0 eq.).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added, and the mixture is stirred at room temperature until a dark purple solution forms.
-
Substrate Addition: A solution of the o-dibromoarene (1.0 eq.) in anhydrous THF is added to the catalyst mixture.
-
Reaction Execution: The reaction is stirred at room temperature for 24 hours.
-
Work-up: The reaction is quenched by the slow addition of 1 M HCl. The product is extracted with an organic solvent such as dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-(3-Bromophenyl)triphenylene are not currently available in the public domain or peer-reviewed literature. Characterization of this compound would typically involve these standard analytical techniques. For reference, the analysis of similar brominated aromatic compounds and triphenylene itself would inform the expected spectral features.
Applications in Organic Electronics
The primary application of 2-(3-Bromophenyl)triphenylene is as a crucial intermediate in the manufacturing of materials for Organic Light Emitting Diodes (OLEDs).[1]
-
Host and Charge Transport Materials: Its rigid and planar triphenylene core facilitates efficient charge transport, a critical property for host materials and materials used in charge transport layers of OLED devices.[1]
-
Synthetic Versatility: The bromine atom on the phenyl substituent serves as a reactive site for further functionalization through various cross-coupling reactions. This allows for the synthesis of more complex and tailored molecules with specific electronic and photophysical properties required for high-performance OLEDs.[1]
Biological Activity
Currently, there is no information available in the scientific literature to suggest that 2-(3-Bromophenyl)triphenylene has been investigated for any biological activity or its potential applications in drug development. Its molecular structure, being a large, hydrophobic, and relatively inert polycyclic aromatic hydrocarbon, does not immediately suggest significant drug-like properties.
Safety Information
Based on available safety data sheets, 2-(3-Bromophenyl)triphenylene should be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed.
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
Conclusion
2-(3-Bromophenyl)triphenylene is a valuable intermediate in the synthesis of advanced materials for organic electronics, particularly for OLED applications. Its synthesis can likely be achieved through established cross-coupling methodologies such as the Suzuki-Miyaura and Yamamoto reactions. While detailed characterization data is not widely published, its known physical and chemical properties, along with its key role in materials science, make it a compound of interest for researchers in the field. Further investigation into its photophysical properties and the performance of its derivatives in electronic devices would be of significant value. At present, there is no indication of its utility in the field of drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(3-Bromophenyl)triphenylene | C24H15Br | CID 58472032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2-(3-broMophenyl)triphenylene Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. labproinc.com [labproinc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides [organic-chemistry.org]
- 9. Synthesis of Triphenylene-Based Triptycenes via Suzuki-Miyaura Cross-Coupling and Subsequent Scholl Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07931J [pubs.rsc.org]
- 14. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
